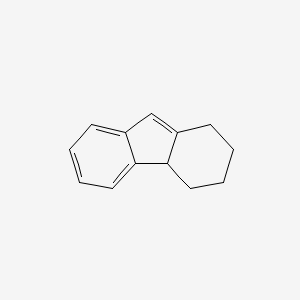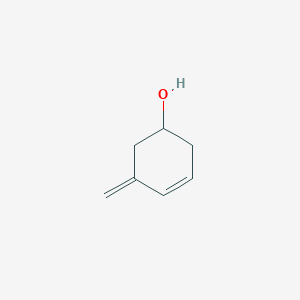
5-Methylidenecyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidenecyclohex-3-en-1-ol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include:
Cyclohexanone: as the starting material.
Formaldehyde: as the methylene source.
Base: such as sodium hydroxide or potassium hydroxide.
Dehydration: step using an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Methylidenecyclohex-3-en-1-one.
Reduction: 5-Methylcyclohexanol.
Substitution: Various substituted cyclohexenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylidenecyclohex-3-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 5-Methylidenecyclohex-3-en-1-ol depends on its interaction with specific molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the double bond is hydrogenated to form a single bond, involving the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-3-en-1-ol: Similar structure but lacks the methylene group.
5-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but lacks both the hydroxyl and methylene groups.
Uniqueness: 5-Methylidenecyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
111750-69-7 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
5-methylidenecyclohex-3-en-1-ol |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2-3,7-8H,1,4-5H2 |
InChI-Schlüssel |
HJUVDQMOIYYMLA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


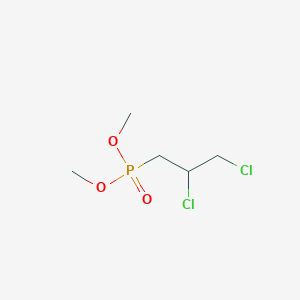

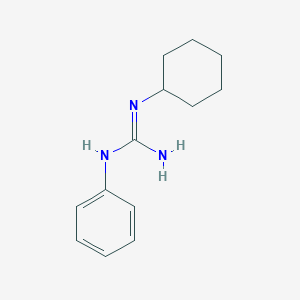
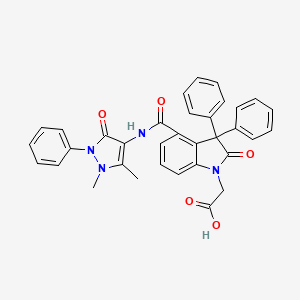
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
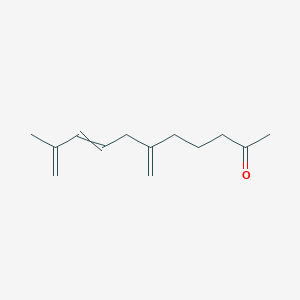

![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)


